molecular formula C6H11NO B1584548 1-Methylpiperidin-2-one CAS No. 931-20-4

1-Methylpiperidin-2-one

Cat. No.: B1584548
CAS No.: 931-20-4
M. Wt: 113.16 g/mol
InChI Key: GGYVTHJIUNGKFZ-UHFFFAOYSA-N
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Description

1-Methylpiperidin-2-one, also known as N-Methyl-2-piperidone or N-Methyl-δ-valerolactam, is an organic compound with the molecular formula C6H11NO. It is a derivative of piperidone and is characterized by a six-membered ring containing one nitrogen atom and a ketone functional group. This compound is commonly used as a solvent and an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives, which include 1-Methylpiperidin-2-one, play a significant role in the pharmaceutical industry

Cellular Effects

A related compound, 5-hydroxy-1-methylpiperidin-2-one, has been shown to exhibit antioxidant properties and cytotoxic effects on lung cancer cell lines

Molecular Mechanism

It is known that piperidine derivatives can undergo various intra- and intermolecular reactions, leading to the formation of various other compounds . These reactions could potentially influence the activity of this compound at the molecular level.

Temporal Effects in Laboratory Settings

It is known that piperidine derivatives can undergo various reactions over time, potentially leading to changes in their effects .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. A related compound, 5-hydroxy-1-methylpiperidin-2-one, has been shown to exhibit dose-dependent cytotoxicity on lung cancer cells .

Metabolic Pathways

It is known that drug metabolic reactions can be divided into two classes: phase I and phase II metabolic reactions . It is possible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

It is known that many drugs are transported and distributed within the body through various mechanisms, potentially involving transporters or binding proteins .

Subcellular Localization

Predicting protein subcellular localization is of great relevance for proteomics research

Chemical Reactions Analysis

1-Methylpiperidin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium, rhodium), oxidizing agents, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted piperidones and other piperidine derivatives .

Comparison with Similar Compounds

1-Methylpiperidin-2-one can be compared with other similar compounds such as:

    2-Piperidinone: Lacks the methyl group on the nitrogen atom.

    N-Methyl-2-pyrrolidone: Contains a five-membered ring instead of a six-membered ring.

    Piperidine: The parent compound without the ketone functional group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications .

Properties

IUPAC Name

1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-5-3-2-4-6(7)8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYVTHJIUNGKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061308
Record name 2-Piperidinone, 1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-20-4
Record name 1-Methyl-2-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-20-4
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Record name N-Methyl-2-piperidone
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Record name 1-Methyl-2-piperidone
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Record name 2-Piperidinone, 1-methyl-
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Record name 2-Piperidinone, 1-methyl-
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Record name 1-methylpiperidine-2-one
Source European Chemicals Agency (ECHA)
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Record name N-METHYL-2-PIPERIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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